N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide
Description
N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide is a synthetic small molecule featuring a thiazole core substituted with a 4-bromobenzyl group at position 5 and a benzoxepine-4-carboxamide moiety at position 2.
Properties
Molecular Formula |
C21H15BrN2O2S |
|---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C21H15BrN2O2S/c22-17-7-5-14(6-8-17)11-18-13-23-21(27-18)24-20(25)16-9-10-26-19-4-2-1-3-15(19)12-16/h1-10,12-13H,11H2,(H,23,24,25) |
InChI Key |
CCKLZMIRZOZHIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=CO2)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide typically involves multiple steps. One common approach is the condensation of 4-bromobenzylamine with 2-bromoacetylthiazole, followed by cyclization with 2-hydroxybenzaldehyde to form the benzoxepine ring. The final step involves the formation of the carboxamide group through the reaction with an appropriate carboxylic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form a bromobenzaldehyde or bromobenzoic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
Oxidation: Bromobenzaldehyde, bromobenzoic acid.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole and benzoxepine rings. These interactions may disrupt normal cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s activity is heavily influenced by substituents on the benzyl and carboxamide groups. Key analogs include:
Key Observations :
- Halogen Substitution : The 4-bromo group in the target compound may enhance binding affinity via hydrophobic interactions compared to smaller substituents (e.g., methyl or fluoro) .
- Carboxamide Variations : Replacing benzoxepine with thiophene (e.g., compound 5f in ) shifts activity toward anticancer effects, suggesting the benzoxepine scaffold may favor different targets.
Physicochemical and Spectroscopic Properties
- 1H NMR Data : The target compound’s analog (5c in ) shows aromatic proton signals at δ 7.49 ppm (d, 2H) for the bromobenzyl group and δ 12.15 ppm (s, 1H) for the amide proton, consistent with thiazole-carboxamide derivatives. This contrasts with fluorobenzyl analogs, which exhibit upfield shifts for fluorine-adjacent protons .
- Solubility : The bromine atom’s electron-withdrawing nature may reduce solubility compared to methyl or methoxy-substituted analogs, impacting bioavailability .
Biological Activity
N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide (CAS Number: 924838-80-2) is a synthetic compound that belongs to the class of benzoxepine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H15BrN2O2S, with a molecular weight of 439.3 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and a benzoxepine moiety that contributes to its pharmacological profile.
| Property | Value |
|---|---|
| CAS Number | 924838-80-2 |
| Molecular Formula | C21H15BrN2O2S |
| Molecular Weight | 439.3 g/mol |
Anticancer Potential
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, research has demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and the inhibition of specific signaling pathways associated with cancer cell survival.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of bacterial strains. In vitro assays indicate that it possesses bactericidal properties, making it a candidate for further development as an antimicrobial agent. The presence of the bromobenzyl group is believed to enhance its interaction with bacterial cell membranes.
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects. Studies indicate that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, this compound was tested on human breast cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing effective inhibition at low concentrations, suggesting its potential as an alternative treatment for resistant bacterial infections.
Case Study 3: Neuroprotective Mechanisms
Research focusing on neuroprotection highlighted the compound's ability to reduce reactive oxygen species (ROS) levels in neuronal cultures exposed to oxidative stress. This suggests a protective mechanism that could be beneficial in conditions such as Alzheimer's disease.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
